5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring fused with an imine group and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. The general reaction scheme is as follows:
Condensation Reaction: 4-Hydroxybenzaldehyde reacts with thiosemicarbazide in the presence of an acid catalyst (e.g., hydrochloric acid) to form the Schiff base.
Cyclization: The Schiff base undergoes intramolecular cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiazolidinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of fluorescent probes and sensors due to its fluorogenic properties.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form complexes with proteins also contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxybenzylidene)-2-thioxothiazolidin-4-one: Similar structure but contains a thioxo group instead of an imino group.
4-Hydroxybenzylidene-rhodanine: Contains a rhodanine ring instead of a thiazolidinone ring.
Uniqueness
5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form fluorescent complexes with proteins sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5+ |
InChI Key |
YBHQCJILTOVLHD-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=N)S2)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.